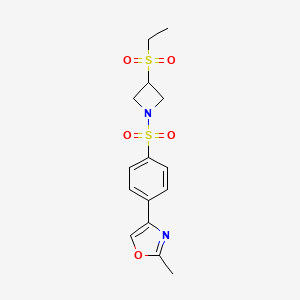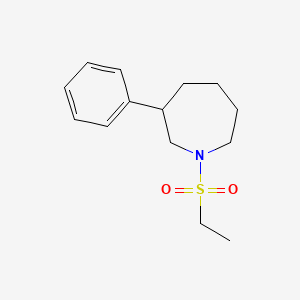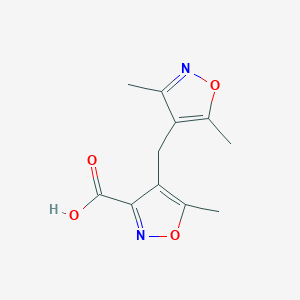
8-Ethylsulfanyl-3-methyl-7-prop-2-enylpurine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Ethylsulfanyl-3-methyl-7-prop-2-enylpurine-2,6-dione, commonly known as ESI-09, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. ESI-09 has been found to inhibit the activity of the small GTPase RhoG, which is involved in various cellular processes, including cell migration, proliferation, and differentiation.
Mechanism of Action
ESI-09 inhibits the activity of RhoG by binding to its nucleotide-binding site, preventing its activation. RhoG is involved in the regulation of actin cytoskeleton dynamics, which is important for cell migration and invasion. By inhibiting RhoG activity, ESI-09 prevents the formation of actin stress fibers, which are required for cell movement.
Biochemical and Physiological Effects:
ESI-09 has been found to have several biochemical and physiological effects. It has been shown to inhibit the migration and invasion of cancer cells, improve cardiac function in animal models of heart failure, and reduce inflammation in animal models of sepsis. ESI-09 has also been found to regulate the formation of blood vessels, which is important for angiogenesis.
Advantages and Limitations for Lab Experiments
ESI-09 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied for its potential therapeutic applications, making it a popular target for research. However, ESI-09 has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. It also has low bioavailability, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for the study of ESI-09. One direction is to further investigate its potential as an anti-cancer agent. ESI-09 has been found to inhibit the migration and invasion of cancer cells, but more research is needed to determine its effectiveness in vivo. Another direction is to investigate its potential as a cardiovascular therapeutic. ESI-09 has been found to improve cardiac function in animal models of heart failure, but more research is needed to determine its safety and efficacy in humans. Additionally, ESI-09 could be further studied for its potential as an anti-inflammatory agent and for its ability to regulate angiogenesis.
Synthesis Methods
The synthesis of ESI-09 involves several steps. The starting material is 8-bromo-3-methyl-7-prop-2-enylpurine-2,6-dione, which is reacted with ethanethiol to produce 8-ethylsulfanyl-3-methyl-7-prop-2-enylpurine-2,6-dione. The final step involves the introduction of a nitro group to the molecule using nitric acid.
Scientific Research Applications
ESI-09 has been extensively studied for its potential therapeutic applications. It has been found to inhibit the activity of the small GTPase RhoG, which is involved in various cellular processes, including cell migration, proliferation, and differentiation. ESI-09 has been shown to inhibit the migration and invasion of cancer cells, suggesting its potential as an anti-cancer agent. It has also been found to improve cardiac function in animal models of heart failure, indicating its potential as a cardiovascular therapeutic.
properties
IUPAC Name |
8-ethylsulfanyl-3-methyl-7-prop-2-enylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2S/c1-4-6-15-7-8(12-11(15)18-5-2)14(3)10(17)13-9(7)16/h4H,1,5-6H2,2-3H3,(H,13,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVMLUJWVPGNUDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(N1CC=C)C(=O)NC(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-allyl-8-(ethylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2747825.png)
![1-(4-Fluorophenyl)-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B2747826.png)
![4-{[4-(4-Chlorophenyl)-3-cyano-6-(2-thienyl)-2-pyridylthio]methyl}benzoic acid](/img/structure/B2747827.png)




![2-amino-3-{7H-pyrrolo[2,3-d]pyrimidin-5-yl}propanoic acid dihydrochloride](/img/structure/B2747836.png)


![[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B2747845.png)

![1-(2-morpholinoethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2747847.png)
